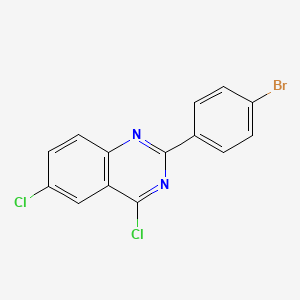

2-(4-Bromophenyl)-4,6-dichloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-4,6-dichloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQLGPWPECQJDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680050 |

Source

|

| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405933-98-4 |

Source

|

| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405933-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-4,6-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-4,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-dichloroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and materials science. The quinazoline core is a privileged scaffold, appearing in numerous biologically active compounds, including approved drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of three distinct halogen substituents—a bromine atom on the phenyl ring and two chlorine atoms on the quinazoline core—provides a versatile platform for further chemical modifications, making this compound a valuable intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 405933-98-4 | [3][5][6] |

| Molecular Formula | C₁₄H₇BrCl₂N₂ | [3][7] |

| Molecular Weight | 354.03 g/mol | [3][7] |

| Appearance | Solid | [3][5] |

| Purity | ≥97.0% | [3][5] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a robust and validated synthetic route can be proposed based on established methodologies for the synthesis of analogous 2-aryl-4,6-dihaloquinazolines. The synthesis logically proceeds in two main stages: the formation of the 2-(4-bromophenyl)-6-chloroquinazolin-4(3H)-one intermediate, followed by chlorination to yield the final product.

Part 1: Synthesis of 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one

This initial step involves the condensation of 2-amino-5-chlorobenzamide with 4-bromobenzaldehyde. This reaction is a well-established method for the formation of the quinazolinone core.

Experimental Protocol:

-

To a solution of 2-amino-5-chlorobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-bromobenzaldehyde (1.0-1.2 equivalents).

-

An oxidizing agent, such as iodine or p-toluenesulfonic acid, can be added as a catalyst.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and impurities.

-

The resulting 2-(4-bromophenyl)-6-chloroquinazolin-4(3H)-one can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

The choice of a protic solvent like ethanol or acetic acid facilitates the dissolution of the starting materials and the formation of the imine intermediate.

-

The use of an oxidizing catalyst promotes the cyclization and subsequent aromatization to the stable quinazolinone ring system.

-

Heating under reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Part 2: Chlorination of 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one

The second stage involves the conversion of the quinazolinone to the desired this compound. This is typically achieved by treating the quinazolinone with a strong chlorinating agent.

Experimental Protocol:

-

2-(4-bromophenyl)-6-chloroquinazolin-4(3H)-one (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃), which also serves as the solvent.[8][9]

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities.

-

The crude this compound is dried and can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).

Causality Behind Experimental Choices:

-

Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.

-

The addition of a tertiary amine can accelerate the reaction by activating the phosphorus oxychloride.

-

The workup procedure involving quenching with ice and washing with a base is crucial for safely decomposing the excess reagent and neutralizing the acidic byproducts.

Caption: Reactivity profile of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and bromo substituents on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling the haloquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective cross-coupling. Generally, the C-Br bond is more reactive than the C-Cl bonds in Suzuki-Miyaura coupling, allowing for selective functionalization of the 4-bromophenyl moiety.

-

Sonogashira Coupling: This reaction enables the introduction of an alkyne group by coupling the haloquinazoline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to the Suzuki-Miyaura coupling, the reactivity order of the halogens can be leveraged for selective alkynylation.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of a wide array of complex molecular architectures.

Potential Applications in Drug Discovery and Materials Science

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting potent biological activities. [1][2]Bromo- and chloro-substituted quinazolines, in particular, have been investigated as intermediates in the synthesis of kinase inhibitors for cancer therapy. The this compound core provides a template for the design and synthesis of novel compounds with potential applications as:

-

Anticancer Agents: By functionalizing the chloro and bromo positions, it is possible to synthesize libraries of compounds for screening against various cancer cell lines. The quinazoline core is a known hinge-binding motif for many protein kinases.

-

Antimicrobial Agents: Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [10]* Organic Materials: The rigid, aromatic structure of the quinazoline core, combined with the potential for extensive functionalization through cross-coupling reactions, makes this compound a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound is a highly versatile and synthetically valuable compound. Its trifunctionalized nature, with three halogen atoms of differing reactivity, provides a rich platform for the development of a wide range of novel molecules. The established reactivity patterns for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allow for the rational design of synthetic routes to complex target molecules. While further experimental characterization of its physical and biological properties is warranted, the information presented in this guide underscores its significant potential as a key building block in drug discovery and materials science.

References

- Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

- Home Sunshine Pharma. (n.d.). This compound CAS 405933-98-4. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

- Supporting Information. (n.d.). Retrieved from [Link]

- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]

- National Institutes of Health. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Pharmaceuticals. Retrieved from [Link]

- Semantic Scholar. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Deri. Retrieved from [Link]

- ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

- ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

- ResearchGate. (2023). Recent advances in the biological activity of quinazoline. Retrieved from [Link]

- National Institutes of Health. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

- Home Sunshine Pharma. (n.d.). This compound CAS 405933-98-4. Retrieved from [Link]

- PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

- Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

- MDPI. (2022). Novel 5-Aryl-t[7]riazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]

- ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. Retrieved from [Link]

- ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]

- ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline.. Retrieved from [Link]

- Pharmacy Research. (n.d.). CAS 405933-98-4 this compound. Retrieved from [Link]

- MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

- PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

- National Institutes of Health. (2022). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

- MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS 405933-98-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. hspchem.com [hspchem.com]

- 4. 405933-98-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. rsc.org [rsc.org]

A Technical Guide to 2-(4-Bromophenyl)-4,6-dichloroquinazoline (CAS 405933-98-4): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of quinazoline are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3] The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of its biological activity. The subject of this guide, 2-(4-Bromophenyl)-4,6-dichloroquinazoline, is a key intermediate, embodying several structural features that are highly sought after in the design of targeted therapeutics.

The presence of a 2-aryl group, specifically a 4-bromophenyl moiety, is a common feature in potent enzyme inhibitors.[4] Furthermore, the chloro substituents at the 4 and 6 positions serve as versatile synthetic handles, enabling further molecular elaboration through nucleophilic substitution reactions. This strategic combination of a biologically relevant aryl group and reactive chloro atoms makes this compound a valuable building block in the synthesis of novel drug candidates.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 405933-98-4 | [5][6] |

| Molecular Formula | C₁₄H₇BrCl₂N₂ | [6][7] |

| Molecular Weight | 354.03 g/mol | [6][7] |

| Appearance | Solid | [5][6] |

| Assay | ≥97.0% | [6] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely published. Researchers should determine these properties experimentally as needed.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through a two-step process, starting from the corresponding quinazoline-2,4-dione. This method is a well-established route for the preparation of 2,4-dichloroquinazoline derivatives.[8][9]

Part 1: Synthesis of 2-(4-Bromophenyl)-6-chloro-4-hydroxyquinazoline

The initial step involves the cyclization of an appropriately substituted anthranilic acid derivative with a benzoyl isothiocyanate followed by cyclization, or a related synthetic equivalent, to form the quinazolinone core. For the purpose of this guide, we will start from a plausible precursor, 5-chloro-2-aminobenzoic acid and 4-bromobenzoyl chloride.

Part 2: Chlorination to Yield this compound

The second part of the synthesis is a chlorination reaction that converts the 4-hydroxy group of the quinazolinone to a chloro group, yielding the final product.

Experimental Protocol:

Materials:

-

2-(4-Bromophenyl)-6-chloro-4-hydroxyquinazoline (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, e.g., 10-20 equivalents)

-

N,N-Dimethylaniline (catalytic amount)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromophenyl)-6-chloro-4-hydroxyquinazoline.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent, ideal for converting the hydroxyl group of the quinazolinone into a chloride.

-

N,N-Dimethylaniline: This tertiary amine acts as a catalyst, likely by forming a more reactive intermediate with POCl₃, thereby accelerating the reaction.

-

Reflux Conditions: The application of heat is necessary to overcome the activation energy of the chlorination reaction.

-

Aqueous Workup: The quenching with ice and neutralization with sodium bicarbonate are crucial for safely destroying the excess POCl₃ and neutralizing the acidic byproducts.

Self-Validating System:

The purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the absence of starting material.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

Infrared Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of oncology. The two chloro substituents at positions 4 and 6 are key to its utility, allowing for sequential or differential functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This allows for the introduction of a wide variety of amine-containing fragments, a common strategy in the development of kinase inhibitors. For example, reaction with various anilines can lead to the formation of 4-anilinoquinazoline derivatives, a scaffold present in several FDA-approved anticancer drugs.[4]

Caption: General scheme for SNAr reactions at the C4 position.

Potential as a Precursor for Kinase Inhibitors

Many kinase inhibitors that target the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) are based on the 4-anilinoquinazoline scaffold. The 2-aryl group and substituents on the quinazoline ring play a crucial role in modulating the potency and selectivity of these inhibitors. The 6-bromo substituent, in particular, has been associated with enhanced antiproliferative activity in this class of compounds.[4] Therefore, this compound is an excellent starting point for the synthesis of libraries of potential kinase inhibitors for screening against various cancer cell lines.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Material Safety Data Sheet (MSDS) is essential before use.[7]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a biologically relevant 2-aryl group and two reactive chloro substituents makes it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the area of oncology. The synthetic routes to this compound are based on well-established quinazoline chemistry, and its subsequent functionalization via nucleophilic aromatic substitution opens the door to a vast chemical space for exploration. For researchers and scientists in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is key to unlocking its full potential in the quest for new and effective medicines.

References

- Griess, P. Ueber die Einwirkung von Cyanogen auf Anthranilsäure. Ber. Dtsch. Chem. Ges.1869, 2, 447-448.

- Al-Suwaidan, I. A.; Abdel-Aziz, M. S.; El-Azab, A. S.; Al-Obaid, A. M.; Alanazi, M. M.; Al-Dhfyan, A.; Al-Romaizan, M. J.; Al-Otaibi, M. A.; Al-Ghamdi, S. A.; Al-Dosari, M. S.; et al. Design, Synthesis, and Biological Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives as Potential Anticancer Agents. Molecules2021, 26(15), 4567.

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available online: [Link] (accessed on 19 January 2026).

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. Available online: [Link] (accessed on 19 January 2026).

-

Quinazoline derivatives & pharmacological activities: a review - SciSpace. Available online: [Link] (accessed on 19 January 2026).

-

This compound CAS 405933-98-4 - Home Sunshine Pharma. Available online: [Link] (accessed on 19 January 2026).

-

China 2 4 bromophenyl 4 6 dichloroquinazoline Manufacturers Factory Suppliers. Available online: [Link] (accessed on 19 January 2026).

-

2-(4-bromofenil)-4,6-dicloroquinazolina CAS 405933-98-4 - Inicio sol farmacéutica. Available online: [Link] (accessed on 19 January 2026).

-

MSDS of 2-(4-Bromo-phenyl)-4,6-dichloro-quinazoline. Available online: [Link] (accessed on 19 January 2026).

-

CAS 405933-98-4 this compound - Pharmacy Research. Available online: [Link] (accessed on 19 January 2026).

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. Available online: [Link] (accessed on 19 January 2026).

-

Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - MDPI. Available online: [Link] (accessed on 19 January 2026).

- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. Available online: (accessed on 19 January 2026).

-

Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC - NIH. Available online: [Link] (accessed on 19 January 2026).

-

Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. Available online: [Link] (accessed on 19 January 2026).

-

Novel 5-Aryl-[1][4][10]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. Available online: [Link] (accessed on 19 January 2026).

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available online: [Link] (accessed on 19 January 2026).

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. Available online: [Link] (accessed on 19 January 2026).

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. Available online: [Link] (accessed on 19 January 2026).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. rsc.org [rsc.org]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-4,6-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Bromophenyl)-4,6-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles behind the spectroscopic analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide a self-validating framework for researchers. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogues and established principles of spectroscopic interpretation to present a robust, predicted spectroscopic profile.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a bromophenyl group at the 2-position and chloro substituents on the quinazoline core, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound.

Synthesis Pathway and Rationale

The synthesis of this compound can be logically approached through a multi-step process, beginning with the construction of the quinazoline core followed by chlorination. A plausible and efficient synthetic route is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one

-

To a solution of 2-amino-5-chlorobenzamide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add 4-bromobenzaldehyde (1.1 equivalents).

-

Add a catalytic amount of an oxidizing agent, such as iodine or an iron(III) chloride solution.

-

Heat the reaction mixture at a temperature of 120-140 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

-

Suspend the crude 2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction[1].

-

Reflux the mixture for 3-5 hours. The progress of the chlorination can be monitored by TLC.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~ 8.0 - 8.2 | d | ~ 2.0 | Located ortho to a chlorine and a nitrogen atom, experiencing deshielding. The small coupling constant is due to meta-coupling with H-7. |

| H-7 | ~ 7.7 - 7.9 | dd | J_ortho ≈ 8.5, J_meta ≈ 2.0 | Coupled to both H-8 (ortho) and H-5 (meta). |

| H-8 | ~ 7.5 - 7.7 | d | ~ 8.5 | Coupled to H-7 (ortho). |

| H-2', H-6' | ~ 8.2 - 8.4 | d | ~ 8.5 | Protons on the bromophenyl ring ortho to the quinazoline moiety, deshielded by the heterocyclic ring. |

| H-3', H-5' | ~ 7.6 - 7.8 | d | ~ 8.5 | Protons on the bromophenyl ring meta to the quinazoline moiety. |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are based on data from similar quinazoline derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 160 - 162 | The carbon atom of the C=N bond, highly deshielded. |

| C-4 | ~ 155 - 157 | Aromatic carbon attached to chlorine and nitrogen, significantly deshielded. |

| C-4a | ~ 150 - 152 | Quaternary carbon at the fusion of the two rings. |

| C-5 | ~ 128 - 130 | Aromatic CH carbon. |

| C-6 | ~ 135 - 137 | Aromatic carbon attached to chlorine, deshielded. |

| C-7 | ~ 125 - 127 | Aromatic CH carbon. |

| C-8 | ~ 129 - 131 | Aromatic CH carbon. |

| C-8a | ~ 122 - 124 | Quaternary carbon at the fusion of the two rings. |

| C-1' | ~ 137 - 139 | Quaternary carbon of the bromophenyl ring attached to the quinazoline. |

| C-2', C-6' | ~ 130 - 132 | Aromatic CH carbons on the bromophenyl ring. |

| C-3', C-5' | ~ 132 - 134 | Aromatic CH carbons on the bromophenyl ring. |

| C-4' | ~ 124 - 126 | Aromatic carbon attached to bromine. |

Note: Predicted chemical shifts are relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₇BrCl₂N₂), the exact mass is 351.9170 g/mol .

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Sources

An In-depth Technical Guide to the Biological Activity of Substituted Quinazoline Derivatives

Introduction

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases.[1] This versatility stems from the quinazoline core's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

This technical guide provides an in-depth exploration of the significant biological activities of substituted quinazoline derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, provides detailed experimental protocols for activity evaluation, and presents key structure-activity relationship insights.

Anticancer Activity of Substituted Quinazoline Derivatives

Quinazoline derivatives have emerged as a cornerstone in modern oncology, with several compounds approved as targeted cancer therapies.[2] Their primary mechanism of action involves the inhibition of protein tyrosine kinases, crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.

Mechanism of Action: EGFR Inhibition

A predominant target for anticancer quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[2][3] Quinazolines, particularly 4-anilinoquinazolines, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[2][3]

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Substituted quinazoline derivatives

-

Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Representative Data: Anticancer Activity of Substituted Quinazolines

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | A549 (Lung) | 0.015 | [2] |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | A549 (Lung) | 0.04 | [4] |

| Lapatinib | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine | MCF-7 (Breast) | 0.08 | [2] |

Antimicrobial Activity of Substituted Quinazoline Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Multiple Targets

The antimicrobial mechanism of quinazoline derivatives is multifaceted and can involve the inhibition of essential cellular processes in microorganisms. One of the proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair.[5] By binding to this enzyme, quinazolines can disrupt DNA synthesis, leading to bacterial cell death. Additionally, some quinazoline derivatives are thought to interfere with the synthesis of the bacterial cell wall, compromising its structural integrity and leading to cell lysis.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Substituted quinazoline derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of each quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Representative Data: Antimicrobial Activity of Substituted Quinazolines

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound A | 2-Styryl-3-(4-chlorophenyl)quinazolin-4(3H)-one | S. aureus | 16 | [7] |

| Compound B | 2-(Furan-2-yl)-3-(phenylamino)quinazolin-4(3H)-one | E. coli | 32 | [7] |

| Compound C | 6-Bromo-2-(methylthio)-3-phenylquinazolin-4(3H)-one | S. aureus | 8 | [8] |

Anti-inflammatory Activity of Substituted Quinazoline Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Quinazoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, quinazoline derivatives can reduce the production of these mediators, leading to a decrease in inflammation, pain, and fever.

Caption: Anti-inflammatory mechanism of quinazoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of new compounds.

Materials:

-

Substituted quinazoline derivatives

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a standard group, and test groups for different doses of the quinazoline derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Carrageenan Injection: After one hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Representative Data: Anti-inflammatory Activity of Substituted Quinazolines

| Compound ID | Substitution Pattern | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Indomethacin | Standard | 10 | 55.2 | [10] |

| Compound D | 2-Methyl-3-(4-tolyl)quinazolin-4(3H)-one | 50 | 42.8 | [10] |

| Compound E | 2-(4-Chlorophenyl)-3-(phenylamino)quinazolin-4(3H)-one | 50 | 48.5 | [10] |

Anticonvulsant Activity of Substituted Quinazoline Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures. Some quinazoline derivatives have shown potential as anticonvulsant agents, primarily through their interaction with neurotransmitter receptors in the central nervous system.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism for the anticonvulsant activity of many quinazoline derivatives involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[11] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Quinazoline derivatives can bind to a specific site on the GABA-A receptor complex, enhancing the effect of GABA and thereby increasing the inhibitory neurotransmission, which helps to suppress seizure activity.

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Substituted quinazoline derivatives

-

Mice (20-25 g)

-

Electroconvulsiometer

-

Corneal electrodes

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Preparation: Acclimatize the mice and divide them into control, standard, and test groups.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

MES Induction: After a predetermined time (e.g., 30-60 minutes), deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: Calculate the percentage of protection from tonic hind limb extension for each group.

Representative Data: Anticonvulsant Activity of Substituted Quinazolines

| Compound ID | Substitution Pattern | Dose (mg/kg) | % Protection (MES Test) | Reference |

| Phenytoin | Standard | 25 | 100 | [12] |

| Compound F | 2-Methyl-3-(o-tolyl)quinazolin-4(3H)-one (Methaqualone) | 50 | 80 | [12] |

| Compound G | 6-Bromo-2-phenyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 100 | 90 | [12] |

Synthesis of Substituted Quinazoline Derivatives

The diverse biological activities of quinazoline derivatives are a direct result of the ability to introduce a wide variety of substituents onto the core scaffold. Several synthetic strategies have been developed to achieve this chemical diversity.

Synthesis of 2,4-Disubstituted Quinazolines

A convenient method for the synthesis of 2,4-disubstituted quinazolines involves a three-step process starting from anilides.[2]

Caption: Synthetic workflow for 2,4-disubstituted quinazolines.

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common and efficient route to 2,3-disubstituted quinazolin-4(3H)-ones is the one-pot, three-component reaction of isatoic anhydride, a primary amine, and an orthoester.[11]

Caption: Synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Conclusion

Substituted quinazoline derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide array of biological activities. Their proven success as anticancer agents, coupled with their promising potential in antimicrobial, anti-inflammatory, and anticonvulsant therapies, ensures that they will remain a focal point of research and development in medicinal chemistry. The continued exploration of novel substitution patterns and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents based on the remarkable quinazoline scaffold.

References

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. [Link]

-

Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. [Link]

-

Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

-

Synthesis and Spectral Characterisation of Novel 2,3-Disubstituted Quinazolin-4(3H)-One Derivatives. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Link]

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

-

A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. [Link]

-

Carrageenan induced Paw Edema Model. [Link]

-

Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(4-Bromophenyl)-4,6-dichloroquinazoline

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents, particularly in oncology. This technical guide provides a comprehensive analysis of the posited mechanism of action for 2-(4-Bromophenyl)-4,6-dichloroquinazoline, a member of this vital class of compounds. While direct mechanistic studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related quinazoline derivatives to infer its most probable biological targets and cellular effects. We will delve into the established role of quinazolines as potent kinase inhibitors, exploring the likely impact of the 2-(4-bromophenyl) and 4,6-dichloro substitutions on target engagement and downstream signaling. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the therapeutic potential and molecular behavior of this and similar quinazoline-based compounds.

Introduction: The Quinazoline Scaffold as a Privileged Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic scaffold in the development of biologically active molecules.[1] Its rigid structure and synthetic tractability have made it a favored template for the design of compounds targeting a diverse array of biological targets.[2] Notably, quinazoline derivatives have emerged as a highly successful class of anticancer agents, with several compounds achieving clinical use.[3] These agents primarily exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.[4]

The subject of this guide, this compound, possesses the core quinazoline structure with specific substitutions that are predicted to dictate its biological activity. The dichloro substitutions at the 4 and 6 positions are of particular interest, as the chlorine at the 4-position is a well-known reactive site for nucleophilic substitution, a common feature in the design of targeted covalent inhibitors. The 2-(4-bromophenyl) group is anticipated to play a crucial role in directing the molecule to the ATP-binding pocket of specific kinases.

Postulated Core Mechanism of Action: Kinase Inhibition

Based on extensive research into the biological activities of quinazoline derivatives, the primary mechanism of action for this compound is inferred to be the inhibition of protein kinases.[4][5] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[6] Many quinazoline-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to its substrate.[4]

Key Kinase Targets: A Focus on Tyrosine and Serine/Threonine Kinases

The substitution pattern of this compound suggests potential activity against several key kinase families implicated in cancer:

-

Epidermal Growth Factor Receptor (EGFR) Family: 4-Anilinoquinazolines are a well-established class of EGFR inhibitors, with drugs like gefitinib and erlotinib being prime examples.[5] While the subject molecule is not a 4-anilinoquinazoline, the core scaffold is a known EGFR-binding motif. The 2-phenyl group can occupy a hydrophobic pocket within the ATP-binding site.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Family: Inhibition of VEGFRs, which are crucial for angiogenesis, is another common mechanism for quinazoline derivatives.[7]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as an Aurora A kinase inhibitor.[8][9]

The presence of the chloro groups, particularly at the C4 position, suggests the potential for covalent modification of a cysteine residue within the kinase active site, a strategy employed by second-generation EGFR inhibitors to achieve irreversible binding and enhanced potency.

Downstream Signaling Pathways

Inhibition of these key kinases by this compound would be expected to disrupt critical cancer-promoting signaling pathways:

-

PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival and is downstream of both EGFR and VEGFR.[5]

-

RAS/RAF/MEK/ERK Pathway: Another critical pathway downstream of EGFR that controls cell proliferation and differentiation.

-

Cell Cycle Regulation: Inhibition of Aurora kinases would directly interfere with the mitotic machinery, leading to G2/M phase cell cycle arrest.[8]

The collective impact of inhibiting these pathways would be a potent anti-proliferative and pro-apoptotic effect on cancer cells.

Inferred Cellular Consequences: Induction of Apoptosis and Cell Cycle Arrest

The ultimate consequence of kinase inhibition by this compound is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies on related quinazoline derivatives have demonstrated these effects in various cancer cell lines. For example, a 2-(3-bromophenyl) analog was shown to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells.[8]

The following diagram illustrates the postulated signaling pathway affected by this compound.

Figure 1: Postulated signaling pathway inhibition by this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the inferred mechanism of action of this compound, a series of in vitro assays are essential. The following are representative protocols adapted from studies on similar quinazoline derivatives.

Kinase Inhibition Assay (Example: Aurora A Kinase)

This protocol is designed to determine the in vitro inhibitory activity of the compound against a specific kinase.

Workflow Diagram:

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Dilute recombinant human Aurora A kinase to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the substrate peptide (e.g., Kemptide) in the reaction buffer.

-

Prepare a stock solution of ATP, including a known amount of [γ-³²P]ATP.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the kinase.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a solution of phosphoric acid.

-

-

Quantification:

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat cells with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Quantitative Data for Structurally Related Compounds

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 | [8] |

| 2-Anilino-4-alkylaminoquinazoline derivative (4c) | MCF-7 | 9.1-12.0 µg/ml | [10] |

| 2-Anilino-4-alkylaminoquinazoline derivative (5b) | HCT-116 | 9.1-12.0 µg/ml | [10] |

| Quinazoline-chalcone derivative (14g) | K-562 | 0.622 | [5] |

| Quinazoline-chalcone derivative (14g) | HCT-116 | 1.81 | [5] |

Conclusion

While further direct experimental validation is required, the available evidence from the extensive body of research on quinazoline derivatives strongly suggests that this compound functions as a kinase inhibitor. Its chemical structure is amenable to targeting the ATP-binding sites of key oncogenic kinases such as those in the EGFR and Aurora families. The anticipated downstream effects of this inhibition include the suppression of pro-survival signaling pathways, leading to cell cycle arrest and the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a robust framework for the systematic elucidation of its precise molecular mechanism of action, which will be crucial for its potential development as a therapeutic agent.

References

-

Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3049. [Link]

-

Al-Warhi, T., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6681. [Link]

-

Ewida, M. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26237-26249. [Link]

-

Ghorab, M. M., et al. (2021). Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1856. [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 405933-98-4. Retrieved from [Link]

-

Pharmacy Research. (n.d.). This compound. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7858. [Link]

-

Nagrale, P., Pondkule, V., & Babar, S. (2022). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 169-173. [Link]

-

Al-Mokyna, F. H., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Journal of the Iranian Chemical Society, 19(11), 4749-4760. [Link]

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

-

Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

-

Singh, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6688. [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-6. [Link]

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Pure, 2(3), 438-457. [Link]

-

Al-Karmalawy, A. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6548. [Link]

Sources

- 1. 405933-98-4|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. researchgate.net [researchgate.net]

Dichloroquinazoline Compounds: A Technical Guide to Therapeutic Target Identification and Validation

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Among its many derivatives, dichloroquinazoline compounds have emerged as a particularly promising class, with chlorine atom substitutions modulating electronic properties, metabolic stability, and providing chemical handles for further modification.[3][4] The presence and position of these chloro-substituents can significantly enhance potency and influence the mechanism of action, making these compounds fertile ground for the development of novel therapeutics.[1][5]

This technical guide provides an in-depth exploration of the known and potential therapeutic targets of dichloroquinazoline compounds. Moving beyond a simple catalog of targets, this document is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in mechanistic insights and practical, field-proven experimental workflows for target validation. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a robust framework for future research and development.

Core Therapeutic Targets: Protein Kinases

The most extensively documented role for quinazoline-based compounds is the inhibition of protein kinases.[6] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, playing critical roles in cellular signaling pathways that govern proliferation, differentiation, survival, and metabolism.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7][8] Dichloroquinazoline derivatives have shown significant activity against several key kinase families.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt/mTOR pathways, promoting cell growth and survival.[8][9] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small-cell lung cancer.[9] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition, with several approved drugs like gefitinib and erlotinib built upon this core structure.[9][10] Dichloroquinazoline derivatives often leverage this same mechanism, acting as ATP-competitive inhibitors that occupy the kinase's active site.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[11] This process is essential for tumor growth and metastasis.[12] Several quinazoline-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[11] These inhibitors typically bind to the ATP-binding pocket in the kinase domain, blocking the downstream signaling required for endothelial cell proliferation and migration. The strategic placement of chloro-substituents on the quinazoline ring has been shown to enhance inhibitory activity against VEGFR-2.[5][11]

Other Oncogenic Kinases

The versatility of the dichloroquinazoline scaffold allows it to be adapted to target a range of other kinases implicated in cancer and other diseases. These include:

-

Abl Kinase: A non-receptor tyrosine kinase, the aberrant fusion form of which (BCR-Abl) is the primary driver of chronic myeloid leukemia. Styrylquinazoline derivatives have shown potent inhibitory activity against Abl kinase.[1][13]

-

Janus Kinase 2 (JAK2): A critical component of the JAK-STAT signaling pathway, which is involved in myeloproliferative neoplasms and inflammatory conditions. The 2,4-dichloroquinazoline core is a key intermediate in the synthesis of JAK2 inhibitors.[14]

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can induce cell cycle arrest.[15] 2-aminoquinazoline derivatives have been developed as selective inhibitors of CDK4.[15]

-

PI3K/Akt/mTOR Pathway Kinases: This pathway is crucial for cell growth and survival and is frequently dysregulated in cancer. Dual inhibitors targeting both Histone Deacetylases (HDACs) and PI3K, often incorporating a quinazoline scaffold, have been developed.[9][12]

The following diagram illustrates the central role of kinases in cell signaling and the point of intervention for dichloroquinazoline inhibitors.

Caption: Figure 1. Simplified diagram of key kinase signaling pathways.

Emerging and Novel Therapeutic Targets

While kinases are the primary focus, the structural versatility of the dichloroquinazoline scaffold allows for interaction with a growing list of non-kinase targets.[16][17] Exploring these targets opens new avenues for therapeutic intervention, potentially in immuno-oncology, infectious diseases, and beyond.

Immuno-Oncology Targets

-

Indoleamine 2,3-dioxygenase 1 (IDO1) & Programmed Death-Ligand 1 (PD-L1): These are critical immune checkpoint proteins that cancer cells exploit to evade the immune system. Novel quinazoline derivatives have recently been reported as dual inhibitors of IDO1 and PD-L1, representing a promising strategy for cancer immunotherapy.[18]

-

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): This transmembrane glycoprotein is overexpressed in various cancers and has emerged as a target for immunotherapy.[19] Potent and selective 8-methoxyquinazoline derivatives have been developed as ENPP1 inhibitors, which activate the STING pathway to enhance anti-tumor immunity.[19]

Other Novel Targets

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells. Certain 4-aminoquinazoline derivatives have been identified as potent inhibitors of this pathway.[10]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in the DNA repair process, and its inhibition is a validated strategy for treating cancers with specific DNA repair defects (e.g., BRCA mutations). Quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP-1 inhibitory activity.[9]

-

Mycobacterium tuberculosis Cytochrome bd Oxidase: In the field of infectious diseases, a pyrazolo-quinazoline amine series was identified as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis.[20] This presents a novel approach to combat tuberculosis, particularly in combination with other drugs.[20]

A Framework for Target Identification and Validation

For any novel dichloroquinazoline compound, a systematic approach is required to identify its molecular target(s) and validate its mechanism of action. The following workflow represents a robust, multi-step process employed in modern drug discovery.

Caption: Figure 2. Experimental workflow for target identification.

Phase 1: Phenotypic Screening

The initial step is to determine the compound's effect on a biological system, typically using cell-based assays. The goal is not to identify the target, but to confirm that the compound has a desired biological effect (e.g., cytotoxicity against cancer cells).

Protocol: MTT Cell Viability Assay [5]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the dichloroquinazoline compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-